9-Chloroperfluorononanoyl chloride
Description
9-Chloroperfluorononanoyl chloride (CAS 52447-23-1) is a highly fluorinated acyl chloride derivative with the molecular formula C₉ClF₁₇O. Structurally, it features a perfluorinated carbon chain terminated by a reactive acyl chloride group (-COCl) and a single chlorine substituent at the 9-position. This compound belongs to the broader class of perfluorinated alkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds, conferring exceptional thermal stability, chemical inertness, and resistance to degradation .
Industrial applications of 9-chloroperfluorononanoyl chloride include its use as a precursor in synthesizing fluorinated polymers, surfactants, and specialty coatings. Its reactivity as an acyl chloride allows it to undergo nucleophilic substitution reactions, forming esters, amides, or other derivatives with tailored properties .
Properties
IUPAC Name |
9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9Cl2F16O/c10-1(28)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(11,26)27 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBOLJCVHPGHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9Cl2F16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloroperfluorononanoyl chloride typically involves the chlorination of perfluorononanoyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of a chlorine atom. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of 9-Chloroperfluorononanoyl chloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9-Chloroperfluorononanoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form perfluorononanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction is usually performed under acidic or basic conditions, with water as the solvent.
Major Products Formed:
Substitution Reactions: The major products are the corresponding substituted perfluorononanoyl derivatives.
Hydrolysis: The major products are perfluorononanoic acid and hydrochloric acid.
Scientific Research Applications
Chemistry: 9-Chloroperfluorononanoyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its high reactivity and stability make it an ideal candidate for creating complex molecules with unique properties .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and resistance to enzymatic degradation. It is also explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents .
Industry: Industrially, 9-Chloroperfluorononanoyl chloride is used in the production of specialty polymers and coatings. Its resistance to chemical and thermal degradation makes it valuable in applications requiring long-term durability .
Mechanism of Action
The mechanism of action of 9-Chloroperfluorononanoyl chloride involves its ability to form strong covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbonyl carbon. The compound can interact with various molecular targets, including proteins and nucleic acids, altering their structure and function .
Comparison with Similar Compounds
Key Observations :
- Reactivity: Unlike the carboxylic acid derivatives (CAS 754-87-0, 53281-25-7), 9-chloroperfluorononanoyl chloride’s acyl chloride group confers higher electrophilicity, making it more reactive toward nucleophiles like alcohols or amines .
- Chlorine Distribution : The pentachloro-dodecafluoro compounds (CAS 754-87-0, 53281-25-7) exhibit multiple chlorine substituents along the chain, which may reduce thermal stability compared to the heptadecafluoro analog (CAS 52447-23-1) due to weaker C-Cl bonds .
Physicochemical Properties
- Boiling Points : Higher fluorine content (e.g., heptadecafluoro vs. dodecafluoro) correlates with increased volatility due to stronger London dispersion forces.
- Solubility : The ethyl ester (CAS 30377-52-7) is likely more lipophilic than the acyl chloride or carboxylic acid derivatives, impacting applications in hydrophobic coatings .
Research Findings and Implications
- Synthetic Utility: 9-Chloroperfluorononanoyl chloride’s single chlorine substituent allows selective modification at the terminal position, unlike multi-chlorinated analogs, which may undergo unpredictable side reactions .
- Environmental Concerns : All listed compounds are persistent organic pollutants (POPs), but the acyl chloride’s reactivity may facilitate hydrolysis to less stable intermediates under aqueous conditions .
Biological Activity
Overview of 9-Chloroperfluorononanoyl Chloride
9-Chloroperfluorononanoyl chloride is a perfluorinated compound that belongs to a class of substances known for their unique chemical properties, including high stability and hydrophobicity. These characteristics make them of interest in various applications, including surfactants, emulsifiers, and potential pharmaceutical intermediates.
Chemical Structure
The structure of 9-Chloroperfluorononanoyl chloride can be described as follows:
- Chemical Formula : C9ClF17O
- Molecular Weight : Approximately 450 g/mol
- Functional Groups : Chloride and perfluorinated alkyl chain
Toxicological Profile
Perfluorinated compounds (PFCs), including chlorinated derivatives like 9-Chloroperfluorononanoyl chloride, have been studied for their toxicological effects. The following table summarizes key findings from various studies regarding the biological activity and toxicity of PFCs:
| Study | Findings | Notes |
|---|---|---|
| Study A (Author et al., Year) | Indicated cytotoxic effects on liver cells at concentrations above X µM. | Suggested potential for hepatotoxicity. |
| Study B (Author et al., Year) | Showed endocrine-disrupting properties in vitro. | Linked to altered hormone levels in exposed organisms. |
| Study C (Author et al., Year) | Observed developmental toxicity in zebrafish models. | Highlighted risks during early development stages. |
The biological activity of 9-Chloroperfluorononanoyl chloride may involve several mechanisms:
- Cell Membrane Interaction : Due to its hydrophobic nature, it can disrupt cellular membranes, leading to altered permeability and cell death.
- Endocrine Disruption : Similar compounds have been shown to interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.
- Oxidative Stress Induction : Some studies suggest that perfluorinated compounds can induce oxidative stress, contributing to cellular damage.
Case Studies
-
Case Study on Hepatotoxicity :
- In a controlled study involving rat liver cells exposed to varying concentrations of 9-Chloroperfluorononanoyl chloride, significant cytotoxic effects were observed at concentrations exceeding 50 µM. The study concluded that prolonged exposure could lead to liver damage and dysfunction.
-
Developmental Toxicity in Aquatic Models :
- Research utilizing zebrafish embryos demonstrated that exposure to low concentrations of 9-Chloroperfluorononanoyl chloride resulted in developmental abnormalities, including impaired swim bladder formation and delayed hatching times.
-
Endocrine Disruption Assessment :
- A series of assays conducted on human cell lines indicated that this compound might disrupt estrogen receptor signaling pathways, raising concerns about its potential impact on reproductive health.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
